![molecular formula C13H9N3O2 B231353 [(2,2,3-Trimethylcyclopentylidene)methyl]benzene CAS No. 17386-71-9](/img/structure/B231353.png)
[(2,2,3-Trimethylcyclopentylidene)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,2,3-Trimethylcyclopentylidene)methyl]benzene, also known as TCMCB, is a chemical compound that has gained significant attention in the field of scientific research. It is a bicyclic hydrocarbon that has a unique structure, making it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of [(2,2,3-Trimethylcyclopentylidene)methyl]benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation and cancer. [(2,2,3-Trimethylcyclopentylidene)methyl]benzene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. [(2,2,3-Trimethylcyclopentylidene)methyl]benzene has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
[(2,2,3-Trimethylcyclopentylidene)methyl]benzene has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. [(2,2,3-Trimethylcyclopentylidene)methyl]benzene has also been reported to reduce inflammation and oxidative stress, which are known to play a role in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [(2,2,3-Trimethylcyclopentylidene)methyl]benzene in lab experiments include its unique structure, which makes it a promising candidate for various applications. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a potential drug candidate. However, the limitations of using [(2,2,3-Trimethylcyclopentylidene)methyl]benzene include its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on [(2,2,3-Trimethylcyclopentylidene)methyl]benzene. One potential direction is the development of new drugs and therapies based on [(2,2,3-Trimethylcyclopentylidene)methyl]benzene. Another direction is the investigation of its potential applications in other fields, such as materials science and catalysis. Further research is also needed to fully understand the mechanism of action of [(2,2,3-Trimethylcyclopentylidene)methyl]benzene and its potential side effects.
Conclusion:
In conclusion, [(2,2,3-Trimethylcyclopentylidene)methyl]benzene is a promising compound that has gained significant attention in the field of scientific research. Its unique structure and various properties make it a potential candidate for various applications, including the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of [(2,2,3-Trimethylcyclopentylidene)methyl]benzene involves a multistep process, starting from the reaction of 2,3-dimethyl-1,3-butadiene with paraformaldehyde to obtain 2,2,3-trimethylcyclopent-3-ene-1-carbaldehyde. This intermediate is then subjected to a Wittig reaction with benzyltriphenylphosphonium chloride to yield [(2,2,3-Trimethylcyclopentylidene)methyl]benzene. The overall yield of this reaction is around 50%, making it a viable method for the synthesis of [(2,2,3-Trimethylcyclopentylidene)methyl]benzene.
Aplicaciones Científicas De Investigación
[(2,2,3-Trimethylcyclopentylidene)methyl]benzene has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. [(2,2,3-Trimethylcyclopentylidene)methyl]benzene has also been reported to possess antioxidant activity, making it a promising candidate for the development of new drugs and therapies.
Propiedades
Número CAS |
17386-71-9 |
|---|---|
Nombre del producto |
[(2,2,3-Trimethylcyclopentylidene)methyl]benzene |
Fórmula molecular |
C13H9N3O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
(2,2,3-trimethylcyclopentylidene)methylbenzene |
InChI |
InChI=1S/C15H20/c1-12-9-10-14(15(12,2)3)11-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3 |
Clave InChI |
FGLONTONUYXGTO-UHFFFAOYSA-N |
SMILES |
CC1CCC(=CC2=CC=CC=C2)C1(C)C |
SMILES canónico |
CC1CCC(=CC2=CC=CC=C2)C1(C)C |
Sinónimos |
2,2,3-Trimethylcyclopentylidenemethylbenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



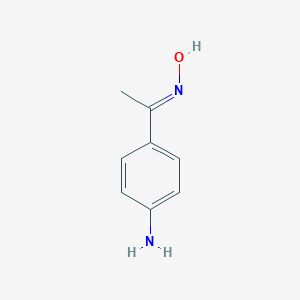
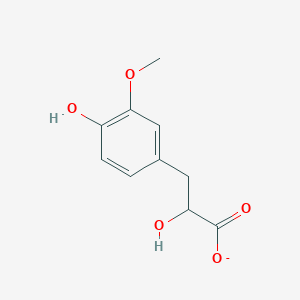
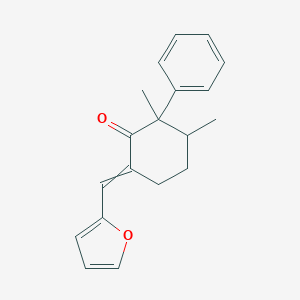



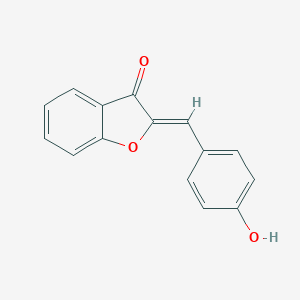
![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)
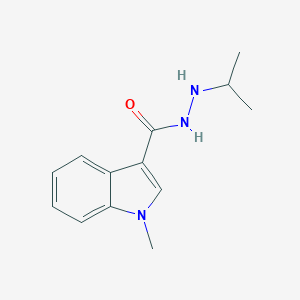
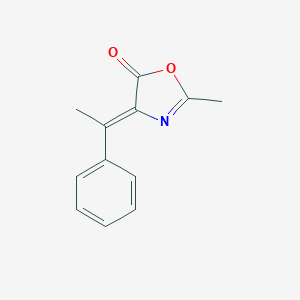
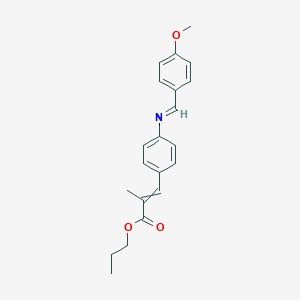
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)

![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)